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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBR-5884 with other known inhibitors of

3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine

biosynthesis pathway. We present supporting experimental data, detailed protocols for key

validation assays, and visualizations to clarify the underlying mechanisms and experimental

workflows. Our objective is to offer an objective resource for confirming the on-target activity of

CBR-5884 in a cellular context.

Comparative Analysis of PHGDH Inhibitors
CBR-5884 is a selective, noncompetitive inhibitor of PHGDH.[1] It has been shown to disrupt

the oligomerization state of the enzyme, leading to a time-dependent inhibition of its activity.[1]

This mechanism distinguishes it from other classes of PHGDH inhibitors. Below is a summary

of the quantitative data for CBR-5884 and two other well-characterized PHGDH inhibitors,

NCT-503 and BI-4924 (the active metabolite of the prodrug BI-4916).
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Inhibitor
Mechanism of
Action

PHGDH IC₅₀

Cellular EC₅₀
(PHGDH-
dependent
cells)

Serine
Synthesis
Inhibition

CBR-5884

Noncompetitive,

disrupts

oligomerization

7 µM - 33 µM[2]

[3][4]

54.4 µM

(SKOV3), 54.7

µM (ID8)

~30% in Carney

cells

NCT-503 Noncompetitive 2.5 µM
8-16 µM in

various cell lines

Decreases M+3

serine from

glucose

BI-4924
NADH/NAD⁺-

competitive
3 nM 2.2 µM (at 72h)

Disrupts serine

biosynthesis

Experimental Protocols for On-Target Validation
Confirming that the effects of CBR-5884 in a cellular environment are a direct consequence of

its interaction with PHGDH is crucial. The following protocols describe key assays for this

purpose.

PHGDH Enzyme Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified

PHGDH.

Principle: The enzymatic activity of PHGDH is determined by measuring the reduction of NAD⁺

to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

Purified recombinant human PHGDH

CBR-5884 and other inhibitors

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT

Substrate solution: 3-Phosphoglycerate (3-PG)
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Cofactor solution: NAD⁺

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a stock solution of CBR-5884 in DMSO.

In a 96-well plate, add 2 µL of varying concentrations of CBR-5884 or control (DMSO).

Add 88 µL of a solution containing assay buffer and purified PHGDH enzyme to each well.

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

Initiate the reaction by adding 10 µL of a solution containing 3-PG and NAD⁺ to each well.

Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at

37°C.

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the

principle that ligand binding stabilizes the target protein against thermal denaturation.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a

ligand, such as CBR-5884 to PHGDH, increases the thermal stability of the protein, resulting in

less aggregation at a given temperature.

Materials:

PHGDH-expressing cancer cell line (e.g., MDA-MB-468)
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CBR-5884

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Phosphate-buffered saline (PBS)

PCR tubes

Thermocycler

SDS-PAGE and Western blotting reagents

Anti-PHGDH antibody

Procedure:

Culture cells to ~80% confluency.

Treat cells with CBR-5884 or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a

thermocycler, followed by cooling at room temperature for 3 minutes.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble PHGDH in the supernatant by SDS-PAGE and Western

blotting using an anti-PHGDH antibody.

A positive result is indicated by a higher amount of soluble PHGDH at elevated temperatures

in the CBR-5884-treated samples compared to the vehicle-treated samples.
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Metabolic Flux Analysis of Serine Synthesis
This assay quantifies the rate of de novo serine synthesis from glucose and directly assesses

the impact of an inhibitor on this pathway in living cells.

Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-¹³C]-glucose. The

incorporation of the ¹³C label into downstream metabolites, like serine, is measured by mass

spectrometry. A reduction in ¹³C-labeled serine in the presence of an inhibitor confirms its on-

target activity.

Materials:

PHGDH-dependent cancer cell line

Culture medium with [U-¹³C]-glucose

CBR-5884

Methanol, water, and chloroform for metabolite extraction

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Plate cells and allow them to adhere overnight.

Replace the medium with [U-¹³C]-glucose-containing medium and treat with CBR-5884 or

vehicle.

Incubate for a defined period (e.g., 4-24 hours).

Aspirate the medium and wash the cells with ice-cold saline.

Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform

mixture.

Collect the polar metabolite-containing aqueous layer.
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Analyze the extracts by LC-MS to determine the fractional labeling of serine (M+3

isotopologue).

A significant decrease in the M+3 serine fraction in CBR-5884-treated cells compared to

controls indicates inhibition of de novo serine synthesis.

Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the serine

biosynthesis pathway, the experimental workflow for CETSA, and the logic of metabolic flux

analysis.

Serine Biosynthesis Pathway and Inhibition

Glycolysis Serine Biosynthesis

3-Phosphoglycerate PHGDHSubstrate 3-Phosphohydroxypyruvate
Product

PSAT1 Phosphoserine PSPH Serine

CBR-5884 Inhibition

Click to download full resolution via product page

Caption: Inhibition of the serine biosynthesis pathway by CBR-5884.
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Cellular Thermal Shift Assay (CETSA) Workflow

Start: Culture PHGDH-expressing cells

Treat cells with CBR-5884 or Vehicle (DMSO)

Heat cells across a temperature gradient

Lyse cells and separate soluble/aggregated proteins

Analyze soluble PHGDH by Western Blot

Result: Increased thermal stability of PHGDH with CBR-5884

Click to download full resolution via product page

Caption: Workflow for confirming target engagement using CETSA.
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Metabolic Flux Analysis Logic

Input Cellular Metabolism Output

[U-13C]-Glucose Glycolysis Serine Biosynthesis
(PHGDH-dependent) [M+3]-Serine

CBR-5884 Inhibition

Click to download full resolution via product page

Caption: Logic of tracing heavy-labeled glucose to measure serine synthesis.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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